Hydrocinnamic acid, beta-phosphono-
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Overview
Description
Hydrocinnamic acid, beta-phosphono- is a compound that belongs to the class of phenylpropanoids It is a derivative of hydrocinnamic acid, where a phosphono group is attached to the beta position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocinnamic acid, beta-phosphono- can be synthesized through several methods. One common approach involves the reaction of hydrocinnamic acid with a phosphonating agent such as dialkyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields the desired beta-phosphono derivative.
Industrial Production Methods
Industrial production of hydrocinnamic acid, beta-phosphono- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrocinnamic acid, beta-phosphono- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The beta-phosphono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Hydrocinnamic acid, beta-phosphono- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of hydrocinnamic acid, beta-phosphono- involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or by disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hydrocinnamic acid: The parent compound without the phosphono group.
Phenylpropanoic acid: A similar compound with a phenyl group attached to the propanoic acid chain.
Cinnamic acid: A related compound with a double bond in the propanoic acid chain.
Uniqueness
Hydrocinnamic acid, beta-phosphono- is unique due to the presence of the beta-phosphono group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Properties
CAS No. |
5703-50-4 |
---|---|
Molecular Formula |
C9H11O5P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
3-phenyl-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)(H2,12,13,14) |
InChI Key |
ROOGGHRRVCHHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
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